molecular formula C18H17NO6S B3002086 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008266-08-7

2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B3002086
CAS RN: 1008266-08-7
M. Wt: 375.4
InChI Key: XJCOAAZKLUGMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO6S and its molecular weight is 375.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

The tetrahydroisoquinoline moiety, related to the compound , has been investigated for its anticancer properties. Researchers synthesized analogs maintaining the tetrahydroisoquinoline structure, which showed potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Synthesis of Constrained Nonproteinogenic Amino Acid Derivatives

The compound and its derivatives have been explored for the synthesis of constrained nonproteinogenic amino acid derivatives. These derivatives are valuable for peptide synthesis, offering new avenues for drug development (Czombos et al., 2000).

Exploration in Antibacterial and Antifungal Agents

Certain derivatives of the compound were synthesized and tested for their antimicrobial and antifungal potential. Some showed promising results, especially against bacterial strains, highlighting its potential in developing new antimicrobial drugs (Abbasi et al., 2020).

Enzyme Inhibitory Potential

Research has been conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, derived from the compound. These studies focus on inhibitory activity against enzymes like alpha-glucosidase and acetylcholinesterase, significant for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Asymmetric Synthesis of Amino Acids

The compound's derivatives have been utilized in the asymmetric synthesis of amino acids. This is crucial in the design of peptidomimetic drugs, contributing to drug discovery in various therapeutic areas (Mbaezue, Topić, & Tsantrizos, 2023).

Synthesis of PPARγ Agonists

Derivatives of the compound have been synthesized and evaluated as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. This research is significant for developing new treatments for diabetes (Azukizawa et al., 2008).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c20-18(21)15-9-12-3-1-2-4-13(12)11-19(15)26(22,23)14-5-6-16-17(10-14)25-8-7-24-16/h1-6,10,15H,7-9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCOAAZKLUGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4CC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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